8-Ethyl-2-methylquinolin-4-ol

Description

BenchChem offers high-quality 8-Ethyl-2-methylquinolin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Ethyl-2-methylquinolin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-ethyl-2-methyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-9-5-4-6-10-11(14)7-8(2)13-12(9)10/h4-7H,3H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOFHJQJGZCKJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=O)C=C(N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401297202 |

Source

|

| Record name | 8-Ethyl-2-methyl-4(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62510-41-2, 63136-23-2 |

Source

|

| Record name | 8-Ethyl-2-methyl-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62510-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Ethyl-2-methyl-4(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63136-23-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 8-Ethyl-2-methylquinolin-4-ol: Chemical Structure, Synthesis, and Potential Applications

Foreword: The Quinolin-4-one Scaffold - A Cornerstone in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in the realm of drug discovery and development.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] Within this esteemed class of compounds, the quinolin-4-one motif holds particular significance. This structural isomer, characterized by a carbonyl group at the 4-position, is the core of numerous therapeutic agents. The historical and ongoing success of quinolin-4-ones as potent pharmaceuticals underscores the importance of exploring novel derivatives for potential therapeutic applications. This guide provides a comprehensive technical overview of a specific derivative, 8-Ethyl-2-methylquinolin-4-ol, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure of 8-Ethyl-2-methylquinolin-4-ol

1.1. IUPAC Nomenclature and Tautomerism

The correct International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 8-Ethyl-2-methyl-1H-quinolin-4-one . This nomenclature reflects the keto-enol tautomerism inherent to 4-hydroxyquinolines, where the equilibrium predominantly favors the quinolin-4-one (keto) form. For simplicity and in recognition of its common representation, the name 8-Ethyl-2-methylquinolin-4-ol will be used interchangeably throughout this guide.

1.2. Chemical Structure and Properties

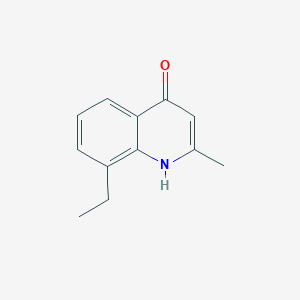

The chemical structure of 8-Ethyl-2-methyl-1H-quinolin-4-one is characterized by a quinolin-4-one core with a methyl group at the 2-position and an ethyl group at the 8-position.

| Property | Value |

| CAS Number | 63136-23-2 |

| Molecular Formula | C₁₂H₁₃NO |

| Molecular Weight | 187.24 g/mol |

1.3. Structural Visualization

The following diagram illustrates the chemical structure of 8-Ethyl-2-methyl-1H-quinolin-4-one.

Caption: Chemical structure of 8-Ethyl-2-methyl-1H-quinolin-4-one.

Synthesis of 8-Ethyl-2-methyl-1H-quinolin-4-one

The synthesis of 4-hydroxyquinolines, and by extension 8-Ethyl-2-methyl-1H-quinolin-4-one, is classically achieved through well-established named reactions, primarily the Conrad-Limpach synthesis and the Gould-Jacobs reaction. Both methods involve the cyclization of an aniline derivative.

2.1. The Conrad-Limpach Synthesis: A Representative Protocol

The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester. For the synthesis of 8-Ethyl-2-methyl-1H-quinolin-4-one, the logical starting materials are 2-ethylaniline and ethyl acetoacetate. The reaction proceeds in two key stages: initial condensation to form an enamine or a β-anilinoacrylate, followed by a high-temperature thermal cyclization.

Experimental Protocol: Conrad-Limpach Synthesis of 8-Ethyl-2-methyl-1H-quinolin-4-one

Step 1: Condensation of 2-Ethylaniline and Ethyl Acetoacetate

-

To a round-bottom flask equipped with a magnetic stirrer and a condenser, add 2-ethylaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Add a catalytic amount of a strong acid, such as a few drops of concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture at a temperature of 140-160°C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The crude product, ethyl 3-(2-ethylanilino)but-2-enoate, can be purified by vacuum distillation or used directly in the next step.

Step 2: Thermal Cyclization

-

The crude ethyl 3-(2-ethylanilino)but-2-enoate is added to a high-boiling point, inert solvent such as Dowtherm A or diphenyl ether in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated to a high temperature, typically around 250°C, to induce thermal cyclization.

-

The reaction is maintained at this temperature for 30-60 minutes. The product, 8-Ethyl-2-methyl-1H-quinolin-4-one, will often precipitate from the hot solution.

-

After cooling, the reaction mixture is diluted with a hydrocarbon solvent like hexane or petroleum ether to further precipitate the product.

-

The solid product is collected by filtration, washed with the hydrocarbon solvent to remove the high-boiling solvent, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide (DMF) and water.

Causality Behind Experimental Choices:

-

Acid Catalyst in Step 1: The acid catalyst is crucial for promoting the condensation reaction between the aniline and the β-ketoester by protonating the carbonyl group of the ester, making it more electrophilic.

-

High Temperature and Inert Solvent in Step 2: The thermal cyclization requires a significant amount of energy to overcome the activation barrier for the intramolecular cyclization. A high-boiling, inert solvent provides a medium for uniform heating and prevents decomposition of the reactants and product at these elevated temperatures.

2.2. The Gould-Jacobs Reaction

An alternative and widely used method is the Gould-Jacobs reaction. This approach involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME) or a similar malonic acid derivative, followed by thermal cyclization, hydrolysis, and decarboxylation.

Caption: Generalized workflow of the Gould-Jacobs reaction for quinolin-4-one synthesis.

Potential Applications in Drug Development

While specific biological activity data for 8-Ethyl-2-methyl-1H-quinolin-4-one is not extensively reported in publicly available literature, the broader class of quinolin-4-one derivatives has a well-established and diverse pharmacological profile.[1][2] Therefore, it is plausible to hypothesize that 8-Ethyl-2-methyl-1H-quinolin-4-one could serve as a valuable scaffold or lead compound in several therapeutic areas.

3.1. Antibacterial Agents

The quinolin-4-one core is famously the backbone of the fluoroquinolone class of antibiotics. These drugs exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. The substitution pattern on the quinoline ring is critical for antibacterial activity and spectrum. The 2-methyl and 8-ethyl substitutions in the target molecule could modulate its antibacterial properties and warrant investigation against various bacterial strains.

3.2. Anticancer Agents

Numerous quinolin-4-one derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and the induction of apoptosis.[1] The planar nature of the quinoline ring allows for intercalation into DNA, while the substituents can interact with specific amino acid residues in the active sites of enzymes. The lipophilicity and electronic properties conferred by the ethyl and methyl groups could influence the compound's ability to penetrate cell membranes and interact with biological targets.

3.3. Anti-inflammatory and Antiviral Activity

Derivatives of the quinolin-4-one scaffold have also been explored for their anti-inflammatory and antiviral activities.[1][4] These activities are often attributed to the modulation of various signaling pathways involved in inflammation and viral replication. Further screening of 8-Ethyl-2-methyl-1H-quinolin-4-one in relevant biological assays could uncover its potential in these therapeutic areas.

Future Directions and Conclusion

8-Ethyl-2-methyl-1H-quinolin-4-one represents a structurally interesting yet underexplored member of the pharmacologically significant quinolin-4-one family. The established synthetic routes, such as the Conrad-Limpach and Gould-Jacobs reactions, provide a clear path for its preparation and the synthesis of related analogs. The true potential of this compound lies in its systematic biological evaluation. High-throughput screening against a panel of bacterial and cancer cell lines, as well as specific enzyme assays, would be a logical next step to elucidate its pharmacological profile. The insights gained from such studies could pave the way for its development as a lead compound in future drug discovery programs. This technical guide serves as a foundational resource for researchers poised to explore the therapeutic potential of this and other novel quinolin-4-one derivatives.

References

-

Molecules. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

-

Molecules. (2022). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. MDPI. [Link]

-

Molecules. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

-

Acta Chimica Slovenica. (2025). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. [Link]

-

Molecules. (2007). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

-

PubChem. (n.d.). 8-Ethyl-4-quinolinol. National Center for Biotechnology Information. [Link]

-

Molecules. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI. [Link]

-

ResearchGate. (2024). Quinoline Based 2-Azetidinones, 4-Thiazolidinones and Their Potential Pharmacological Activities: Review Article. [Link]

-

Molecules. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]

-

Journal of Emerging Technologies and Innovative Research. (2019). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. [Link]

-

ResearchGate. (2023). Biological Activities of Quinoline Derivatives. [Link]

-

Acta Chimica Slovenica. (2025). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. [Link]

-

ACS Catalysis. (2025). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. American Chemical Society. [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of some new quinolin-2(1H)-ones and imidazoles containing 1, 3, 4-thiadiazoline ring derived from thiosemicarbazone. [Link]

-

The Good Scents Company. (n.d.). zinc dibutyldithiocarbamate, 136-23-2. [Link]

-

Molecules. (2023). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. MDPI. [Link]

-

ResearchGate. (2022). X-ray Structure Analyses of 4-Hydroxy-1-Methylquinolin-2(1H)-One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E)-4-(2-Benzylidene-Hydrazineyl)Quinolin-2. [Link]

Sources

- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 8-Ethyl-2-methylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 8-Ethyl-2-methylquinolin-4-ol, a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and understanding its synthesis is paramount for the development of novel therapeutic agents. This document details two classical and robust methods for the synthesis of 4-hydroxyquinolines: the Conrad-Limpach synthesis and the Gould-Jacobs reaction. For each pathway, this guide presents a theoretical framework, mechanistic insights, detailed experimental protocols, and expected characterization data, thereby serving as a valuable resource for researchers in organic and medicinal chemistry.

Introduction

The quinoline ring system is a fundamental heterocyclic motif found in a wide array of natural products, pharmaceuticals, and functional materials. The inherent biological activity of the quinoline scaffold has driven extensive research into its synthesis and functionalization. 8-Ethyl-2-methylquinolin-4-ol, the subject of this guide, is a specific derivative that holds promise as a building block for more complex molecules with tailored properties. The strategic placement of the ethyl and methyl groups, along with the reactive hydroxyl functionality, offers multiple avenues for further chemical modification.

This guide is structured to provide both a theoretical understanding and practical, actionable protocols for the synthesis of this target molecule. We will explore the nuances of the Conrad-Limpach and Gould-Jacobs reactions, offering insights into the selection of starting materials, optimization of reaction conditions, and methods for purification and characterization of the final product.

Pathway 1: The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a powerful and widely employed method for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones).[1][2][3] The reaction proceeds via the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.[4]

Causality of Experimental Choices

The choice of 2-ethylaniline as the starting material is dictated by the desired 8-ethyl substitution on the quinoline core. Ethyl acetoacetate is selected as the β-ketoester to provide the C2-methyl group and the C4-hydroxyl group of the target molecule. The initial condensation is typically acid-catalyzed and proceeds at a moderate temperature to favor the formation of the kinetic product, the β-aminoacrylate intermediate.[2] The subsequent cyclization requires a much higher temperature (around 250 °C) to overcome the energy barrier of the intramolecular electrophilic aromatic substitution.[3][5] High-boiling, inert solvents like mineral oil or diphenyl ether are often employed to achieve and maintain this high temperature, which has been shown to significantly improve yields compared to solvent-free conditions.[5]

Reaction Scheme

Caption: The Conrad-Limpach synthesis of 8-Ethyl-2-methylquinolin-4-ol.

Experimental Protocol: Conrad-Limpach Synthesis

Step 1: Condensation of 2-Ethylaniline and Ethyl Acetoacetate

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-ethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 mol%).

-

Heat the reaction mixture to 140-150°C with stirring. Water will be removed azeotropically.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline. The reaction is typically complete within 2-4 hours.

-

After completion, allow the mixture to cool to room temperature. The resulting crude ethyl 3-((2-ethylphenyl)amino)but-2-enoate can often be used directly in the next step after removal of any residual volatile components under reduced pressure.

Step 2: Thermal Cyclization

-

In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, heat a high-boiling inert solvent such as diphenyl ether or mineral oil to 250°C.[5]

-

Slowly add the crude ethyl 3-((2-ethylphenyl)amino)but-2-enoate from the previous step to the hot solvent. Ethanol will distill off as the reaction proceeds.

-

Maintain the reaction temperature at 250°C for an additional 30-60 minutes after the addition is complete.

-

Allow the reaction mixture to cool. The product will often precipitate upon cooling.

-

Dilute the cooled mixture with a non-polar solvent like hexane or petroleum ether to further precipitate the product and to facilitate filtration.

-

Collect the solid product by vacuum filtration and wash thoroughly with the non-polar solvent to remove the high-boiling solvent.

Purification:

-

Dissolve the crude product in a dilute aqueous solution of sodium hydroxide.

-

Wash the alkaline solution with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

-

Acidify the aqueous layer with a mineral acid (e.g., hydrochloric acid) to precipitate the 8-Ethyl-2-methylquinolin-4-ol.

-

Collect the purified product by filtration, wash with water until the filtrate is neutral, and dry under vacuum.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

Pathway 2: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is another cornerstone in the synthesis of 4-hydroxyquinolines.[6] This method involves the reaction of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization, saponification, and decarboxylation.[7]

Causality of Experimental Choices

Similar to the Conrad-Limpach synthesis, 2-ethylaniline is the starting material of choice to introduce the 8-ethyl substituent. Diethyl ethoxymethylenemalonate (DEEM) is a common reagent for this reaction. The initial step is a nucleophilic substitution of the ethoxy group by the aniline. The subsequent thermal cyclization requires high temperatures, and modern protocols often utilize microwave irradiation to significantly reduce reaction times and improve yields.[8] The resulting quinoline-3-carboxylate is then saponified to the corresponding carboxylic acid, which is subsequently decarboxylated, often thermally, to yield the desired 4-hydroxyquinoline.

Reaction Scheme

Caption: The Gould-Jacobs reaction pathway for the synthesis of 8-Ethyl-2-methylquinolin-4-ol.

Experimental Protocol: Gould-Jacobs Reaction (Microwave-Assisted)

Step 1: Condensation and Cyclization

-

In a microwave-safe reaction vial equipped with a magnetic stir bar, combine 2-ethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1-1.2 eq).

-

Seal the vial and place it in a microwave reactor.

-

Heat the mixture to a high temperature (e.g., 250-300°C) for a short duration (e.g., 5-15 minutes).[8] The optimal temperature and time should be determined empirically.

-

After the reaction, allow the vial to cool to room temperature. The product, ethyl 8-ethyl-4-hydroxyquinoline-3-carboxylate, may precipitate.

-

The crude product can be isolated by filtration and washing with a cold solvent such as acetonitrile.

Step 2: Saponification

-

Suspend the crude ethyl 8-ethyl-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).

-

Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).

-

Cool the reaction mixture and acidify with a concentrated mineral acid (e.g., HCl) to precipitate the 8-ethyl-4-hydroxyquinoline-3-carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry.

Step 3: Decarboxylation

-

Place the dry 8-ethyl-4-hydroxyquinoline-3-carboxylic acid in a suitable flask.

-

Heat the solid to its melting point or slightly above until the evolution of carbon dioxide ceases.

-

The crude 8-Ethyl-2-methylquinolin-4-ol can be purified by recrystallization from an appropriate solvent.

Data Presentation

| Parameter | Conrad-Limpach Synthesis | Gould-Jacobs Reaction |

| Starting Materials | 2-Ethylaniline, Ethyl acetoacetate | 2-Ethylaniline, Diethyl ethoxymethylenemalonate |

| Key Intermediates | Ethyl 3-((2-ethylphenyl)amino)but-2-enoate | Diethyl 2-(((2-ethylphenyl)amino)methylene)malonate, Ethyl 8-ethyl-4-hydroxyquinoline-3-carboxylate, 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid |

| Typical Reaction Conditions | High-temperature thermal cyclization (~250°C) | High-temperature thermal or microwave-assisted cyclization, followed by saponification and decarboxylation |

| Advantages | Fewer steps | Can be amenable to microwave synthesis for rapid reaction times |

| Disadvantages | Requires very high temperatures for cyclization | Multiple steps (hydrolysis and decarboxylation) may be required |

Characterization of 8-Ethyl-2-methylquinolin-4-ol

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~11.5 (s, 1H, OH), ~7.8-8.0 (d, 1H), ~7.2-7.4 (m, 2H), ~6.1 (s, 1H), ~2.8 (q, 2H), ~2.3 (s, 3H), ~1.2 (t, 3H). |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~175 (C=O), ~148, ~140, ~138, ~126, ~124, ~122, ~118, ~115, ~108, ~25, ~19, ~14. |

| IR (KBr) | ν (cm⁻¹): ~3400-3200 (O-H stretch), ~3100-3000 (Ar-H stretch), ~2970-2850 (C-H stretch), ~1640 (C=O stretch), ~1600, ~1550, ~1480 (C=C stretch). |

| Mass Spectrometry (EI) | m/z (%): 187 (M⁺), 172, 158. |

Conclusion

This technical guide has outlined two reliable and well-established synthetic pathways for the preparation of 8-Ethyl-2-methylquinolin-4-ol. Both the Conrad-Limpach and Gould-Jacobs reactions offer viable routes to this target molecule, with the choice of method depending on the available equipment and desired scale of synthesis. The provided experimental protocols, adapted from literature precedents for similar compounds, offer a solid starting point for laboratory synthesis. The predicted spectroscopic data will aid in the characterization and confirmation of the final product. This guide serves as a foundational resource for chemists and researchers engaged in the synthesis of novel quinoline derivatives for various applications.

References

- Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.

-

Gould–Jacobs reaction - Wikipedia. Available online: [Link]

-

Biotage. AN56 Gould Jacobs Quinoline forming reaction. Available online: [Link]

-

A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. Available online: [Link]

- Conrad, M.; Limpach, L. Ueber die Einwirkung von Acetessigäther auf Phenylhydrazin. Ber. Dtsch. Chem. Ges.1887, 20 (1), 944–948.

-

Conrad-Limpach Synthesis - SynArchive. Available online: [Link]

- Li, J. J. Name Reactions in Organic Synthesis. Wiley-VCH, 2006.

-

Conrad–Limpach synthesis - Wikipedia. Available online: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. synarchive.com [synarchive.com]

- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ablelab.eu [ablelab.eu]

The Pharmacological Versatility of Quinolinol Derivatives: A Technical Guide for Drug Discovery and Development

Introduction: The Quinolinol Scaffold - A Privileged Structure in Medicinal Chemistry

Quinolinol, a bicyclic heterocyclic aromatic organic compound, and its derivatives represent a cornerstone in the field of medicinal chemistry. The inherent structural features of the quinoline nucleus, characterized by a fused benzene and pyridine ring, confer a unique electronic and steric landscape that allows for diverse chemical modifications. This versatility has led to the development of a vast library of quinolinol derivatives with a broad spectrum of biological activities.[1][2][3] Historically, the significance of this scaffold was cemented with the discovery of quinine, an antimalarial agent isolated from the bark of the Cinchona tree.[1] Since then, synthetic and medicinal chemists have extensively explored the quinolinol framework, leading to the discovery of potent antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents.[3][4][5][6]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the principal biological activities of quinolinol derivatives, delving into their mechanisms of action, and offering detailed, field-proven experimental protocols for their evaluation. The content is structured to not only present established knowledge but also to explain the causality behind experimental choices, thereby empowering researchers to design and execute robust studies in their own laboratories.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinolinol derivatives have emerged as a promising class of anticancer agents, exhibiting efficacy against a wide range of cancer cell lines, including those of the breast, colon, lung, and pancreas.[1] Their mechanisms of action are multifaceted, often targeting several key pathways involved in cancer progression.[1][4][7]

Mechanisms of Anticancer Action

The anticancer effects of quinolinol derivatives are attributed to their ability to interfere with critical cellular processes, including:

-

Inhibition of Tyrosine Kinases: Many quinolinol derivatives act as inhibitors of tyrosine kinases, enzymes that play a crucial role in cell signaling pathways regulating cell growth, proliferation, and survival.[1][7] By blocking the activity of these kinases, such as EGFR and VEGFR, these compounds can halt tumor progression.

-

Topoisomerase Inhibition: Some derivatives function as topoisomerase inhibitors, enzymes that are essential for DNA replication and repair.[1][7] By trapping the topoisomerase-DNA complex, these compounds induce DNA strand breaks, leading to apoptosis (programmed cell death).

-

Induction of Apoptosis: Quinolinol derivatives can trigger apoptosis through various intrinsic and extrinsic pathways. This can involve the modulation of pro- and anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death.[1]

-

Cell Cycle Arrest: These compounds can also induce cell cycle arrest at different phases (e.g., G2/M or S phase), preventing cancer cells from dividing and proliferating.[1][8]

-

Inhibition of Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. Certain quinolinol derivatives have been shown to inhibit this process, thereby starving the tumor of essential nutrients and oxygen.[1]

Signaling Pathway: Tyrosine Kinase Inhibition by Quinolinol Derivatives

The following diagram illustrates the general mechanism of action for a quinolinol derivative inhibiting a receptor tyrosine kinase (RTK), a common target in cancer therapy.

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by a quinolinol derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[9][10][11]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[9][10]

Step-by-Step Methodology:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a series of dilutions of the quinolinol derivative in a suitable solvent (e.g., DMSO).

-

Remove the culture medium and add fresh medium containing the desired concentrations of the test compound to the wells. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48-72 hours.[12]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the MTT solution.

-

Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS, to each well to dissolve the formazan crystals.[12]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 490-590 nm using a microplate reader.[12]

-

A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

Quantitative Data: Anticancer Activity of Quinolinol Derivatives

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoline-4-carboxylic acid | HeLa (Cervical) | Variable | [8] |

| Quinoline-4-carboxylic acid | MCF-7 (Breast) | Variable (e.g., 6-Chloro-2-(4-hydroxy-3-methoxyphenyl) derivative showed 82.9% growth reduction) | [8] |

| Quinoline-4-carboxylic acid | K-562 (Leukemia) | Variable | [8] |

| Quinoline Hydrazide | HCT116 (Colorectal) | 0.329 µg/ml (for a Cd complex) | [13] |

| Tetrahydroquinoline | Various | Variable | [14] |

| Quinoline Schiff Bases | Neuroblastoma (SH-SY5Y, Kelly), Breast (MDA-MB-231, MCF-7) | Variable | [13] |

Antimicrobial Activity: Combating Pathogenic Microorganisms

The quinolinol scaffold is a well-established pharmacophore in the development of antimicrobial agents.[15] Derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[16][17][18]

Mechanisms of Antimicrobial Action

The antimicrobial effects of quinolinol derivatives are diverse and can include:

-

Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolones, a major class of quinoline-based antibiotics, target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. This leads to the inhibition of bacterial cell division.

-

Disruption of Cell Wall Synthesis: Some derivatives can interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

-

Inhibition of Peptide Deformylase (PDF): PDF is a crucial enzyme in bacterial protein synthesis. Inhibition of this enzyme by certain quinolinol derivatives disrupts bacterial growth.[16]

-

Disruption of Fungal Cell Wall: In fungi, some derivatives can interfere with the integrity of the cell wall, leading to fungal cell death.[16]

Experimental Workflow: Broth Microdilution Assay

The broth microdilution method is a standard and widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[19][20][21][22]

Caption: Workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology: Broth Microdilution Assay

-

Preparation of Antimicrobial Dilutions:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinolinol derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[20][23] The final volume in each well should be 50-100 µL.

-

Include a growth control well (broth only) and a sterility control well (uninoculated broth).

-

-

Inoculum Preparation:

-

From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Further dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[20]

-

-

Inoculation:

-

Add an equal volume of the diluted inoculum to each well of the microtiter plate, except for the sterility control.[20]

-

-

Incubation:

-

Cover the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 37°C for 16-20 hours for most bacteria).[23]

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[22]

-

Quantitative Data: Antimicrobial Activity of Quinolinol Derivatives

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Quinoline Hydrazone | Staphylococcus aureus | 0.12 | [15] |

| Quinoline Hydrazone | Escherichia coli | 0.12 | [15] |

| Quinoline Hydrazone | Aspergillus fumigatus | 0.98 | [15] |

| Quinoline-based Hydroxyimidazolium Hybrids | Cryptococcus neoformans | 15.6 | [17] |

| Quinoline-based Hydroxyimidazolium Hybrids | Staphylococcus aureus | 2 | [17] |

| Quinoline-based Hydroxyimidazolium Hybrids | Mycobacterium tuberculosis H37Rv | 10 | [17] |

| Quinoline-Sulfonamide Cadmium (II) Complex | Staphylococcus aureus ATCC25923 | 19.04 × 10⁻⁵ | [18] |

| Quinoline-Sulfonamide Cadmium (II) Complex | Escherichia coli ATCC25922 | 609 × 10⁻⁵ | [18] |

| Quinoline-Sulfonamide Cadmium (II) Complex | Candida albicans ATCC10231 | 19.04 × 10⁻⁵ | [18] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases, and quinolinol derivatives have demonstrated significant anti-inflammatory properties.[3][5] Their mechanisms of action often involve the inhibition of key inflammatory mediators and signaling pathways.[5][24]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinolinol derivatives are mediated through several pathways:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[5][6][24] Some quinolinol derivatives have been shown to be potent COX inhibitors.[6][24]

-

Inhibition of Phosphodiesterase 4 (PDE4): PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger with anti-inflammatory properties. By inhibiting PDE4, certain quinolinol derivatives can increase intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory cytokines.[5][6]

-

Inhibition of TNF-α Converting Enzyme (TACE): TACE is responsible for the release of tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine. Inhibition of TACE by quinolinol derivatives can significantly reduce inflammation.[5][6]

Signaling Pathway: Carrageenan-Induced Inflammation

The diagram below outlines the key events in the carrageenan-induced inflammatory cascade, a common model for evaluating anti-inflammatory drugs.

Sources

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. ijmphs.com [ijmphs.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. clyte.tech [clyte.tech]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. broadpharm.com [broadpharm.com]

- 12. MTT (Assay protocol [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 20. rr-asia.woah.org [rr-asia.woah.org]

- 21. protocols.io [protocols.io]

- 22. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Broth microdilution susceptibility testing. [bio-protocol.org]

- 24. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 8-Ethyl-2-methylquinolin-4-ol: A Pharmacological and Drug Development Blueprint

Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the edifice of medicinal chemistry.[1][2] Its derivatives have consistently yielded compounds with a broad spectrum of pharmacological activities, leading to the development of numerous clinically significant drugs.[2][3] The versatility of the quinoline scaffold allows for a diverse range of substitutions, each capable of modulating the molecule's biological activity, pharmacokinetic profile, and target specificity.[1][2] From the potent antimalarial effects of chloroquine to the anticancer properties of camptothecin analogues, quinoline-based compounds have demonstrated remarkable therapeutic efficacy.[1][4] This guide focuses on a specific, yet under-explored derivative, 8-Ethyl-2-methylquinolin-4-ol, to delineate a comprehensive strategy for unveiling its potential pharmacological profile and charting a course for its development as a novel therapeutic agent.

Introduction to 8-Ethyl-2-methylquinolin-4-ol: A Candidate for Exploration

8-Ethyl-2-methylquinolin-4-ol is a small molecule belonging to the quinolin-4-ol class of heterocyclic compounds. While specific pharmacological data for this particular derivative is scarce in the public domain, its structural features—a quinolin-4-ol core substituted with a methyl group at the 2-position and an ethyl group at the 8-position—suggest a high probability of significant biological activity. The quinolin-4-one motif is a known pharmacophore present in numerous bioactive compounds, exhibiting activities such as antibacterial, anticancer, and anti-inflammatory effects.[3][5]

Table 1: Physicochemical Properties of 8-Ethyl-2-methylquinolin-4-ol

| Property | Value | Source |

| CAS Number | 63136-23-2 | |

| Molecular Formula | C₁₂H₁₃NO | |

| Molecular Weight | 187.24 g/mol | |

| SMILES String | CCc1cccc2c(O)cc(C)nc12 | |

| InChI Key | VOOFHJQJGZCKJM-UHFFFAOYSA-N |

The substituents on the quinoline ring are critical determinants of a compound's pharmacological profile. The methyl group at the 2-position and the ethyl group at the 8-position can influence the molecule's lipophilicity, steric interactions with biological targets, and metabolic stability. This unique substitution pattern warrants a thorough investigation to unlock its therapeutic potential.

A Roadmap for Pharmacological Profiling: From In Silico Prediction to In Vivo Validation

To systematically evaluate the pharmacological potential of 8-Ethyl-2-methylquinolin-4-ol, a multi-pronged approach is essential, commencing with computational predictions and progressing through a cascade of in vitro and in vivo assays. This strategy allows for a data-driven and resource-efficient exploration of its therapeutic promise.

Caption: Workflow for the MTT/MTS cell viability assay.

-

Rationale: The quinoline scaffold is the basis for many antibacterial and antifungal drugs. [3][6]* Protocol: Broth Microdilution Assay

-

Prepare a serial dilution of 8-Ethyl-2-methylquinolin-4-ol in a 96-well plate containing appropriate growth media.

-

Inoculate each well with a standardized suspension of bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans, Aspergillus fumigatus) strains.

-

Incubate the plates under appropriate conditions.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.

-

-

Rationale: Quinoline derivatives have shown promise as anti-inflammatory and neuroprotective agents. [2][5]* Protocols:

-

Anti-inflammatory: Measure the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

-

Neuroprotective: Assess the compound's ability to protect neuronal cells (e.g., SH-SY5Y) from oxidative stress-induced cell death (e.g., using H₂O₂ or rotenone). [7]

-

Phase 3: Mechanistic Elucidation and In Vivo Validation

Once a primary biological activity is confirmed, the focus shifts to understanding the underlying mechanism of action and evaluating the compound's efficacy and safety in animal models.

-

Rationale: Understanding how a compound exerts its biological effect is crucial for its further development.

-

Potential Mechanisms for Quinoline Derivatives:

-

Enzyme Inhibition: Inhibition of kinases (e.g., EGFR, VEGFR), topoisomerases, or other enzymes involved in cell proliferation. [8] * DNA Intercalation: Binding to DNA and disrupting replication and transcription. [8] * Induction of Apoptosis: Triggering programmed cell death through caspase activation. [8] * Cell Cycle Arrest: Halting the cell cycle at specific checkpoints. [8]* Experimental Approaches:

-

Kinase Inhibition Assays: Use commercially available kinase assay kits to screen for inhibitory activity against a panel of relevant kinases.

-

Topoisomerase Inhibition Assay: Assess the compound's ability to inhibit the relaxation of supercoiled DNA by topoisomerase I or II.

-

Apoptosis Assays: Use techniques like Annexin V/PI staining followed by flow cytometry to detect apoptotic cells.

-

Cell Cycle Analysis: Employ flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment.

-

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Speculative Mechanism of Action for 8-Ethyl-2-methylquinolin-4-ol

<

An In-Depth Analysis for Researchers and Drug Development Professionals

Disclaimer: 8-Ethyl-2-methylquinolin-4-ol is a compound with limited to no currently available public data. This guide is a speculative exploration of its potential mechanism of action, grounded in established principles of medicinal chemistry and the known bioactivities of structurally related quinoline derivatives. The hypotheses and protocols herein are intended to serve as a scientifically rigorous roadmap for initial investigation.

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2] This guide puts forth a primary hypothesis that 8-Ethyl-2-methylquinolin-4-ol functions as an ATP-competitive protein kinase inhibitor . This speculation is based on a structural analysis of the molecule, where the quinolin-4-ol core can act as a bioisostere for the adenine ring of ATP, forming critical hydrogen bond interactions with the kinase hinge region.[3][4] The 2-methyl and 8-ethyl substituents are predicted to modulate target selectivity and pharmacokinetic properties. We propose a comprehensive, multi-phase experimental strategy to systematically test this hypothesis, beginning with broad-spectrum kinase screening and progressing to cellular target engagement and pathway analysis. This document provides the theoretical framework and detailed, actionable protocols for researchers to elucidate the true biological function of this novel compound.

Introduction: The Quinolin-4-ol Scaffold in Drug Discovery

Quinoline-based compounds are renowned for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] Their success is largely due to the scaffold's ability to mimic endogenous molecules and interact with a variety of biological targets.[8] Within this class, quinolin-4-ol (or its tautomeric form, quinolin-4-one) derivatives have shown particular promise as inhibitors of protein kinases, a family of enzymes frequently dysregulated in diseases like cancer.[9][10] Several approved kinase inhibitors feature a quinoline core, validating its utility in targeting the ATP-binding site of these enzymes.[1] The central hypothesis of this guide is that 8-Ethyl-2-methylquinolin-4-ol leverages this established pharmacophore to exert its biological effects.

Molecular Profile of 8-Ethyl-2-methylquinolin-4-ol

A thorough analysis of the molecule's structure provides the foundation for our mechanistic hypothesis.

-

Quinolin-4-ol Core: This bicyclic aromatic system is the key pharmacophore. The nitrogen atom at position 1 and the hydroxyl group at position 4 are critical. The arrangement of hydrogen bond donors and acceptors in this region mimics the pattern seen in the adenine base of ATP, allowing it to fit into the ATP-binding pocket of kinases and interact with the conserved "hinge" region that connects the N- and C-lobes of the kinase domain.[11][12]

-

2-Methyl Group: This small alkyl group can influence the compound's activity by creating steric hindrance that prevents binding to some kinases while favoring others, thus contributing to selectivity. It can also enhance metabolic stability.

-

8-Ethyl Group: Located on the fused benzene ring, this lipophilic group is likely to influence the compound's physicochemical properties. It may enhance membrane permeability, improve van der Waals interactions within a hydrophobic pocket of the target protein, and affect overall pharmacokinetics.

Speculative Mechanism of Action: A Kinase Inhibition Hypothesis

We postulate that 8-Ethyl-2-methylquinolin-4-ol acts as a Type I or Type II ATP-competitive kinase inhibitor.[13]

The Quinoline Core as a Hinge-Binding Motif

The primary interaction driving target engagement is predicted to be the formation of hydrogen bonds between the quinolin-4-ol core and the kinase hinge region.[3] Specifically, the N1-H group can act as a hydrogen bond donor, while the C4-oxygen (in its keto form) can act as a hydrogen bond acceptor, mimicking the interactions of ATP's adenine.[4] This anchoring interaction is a hallmark of the vast majority of clinically approved kinase inhibitors.[13]

Proposed Target: The ATP-Binding Pocket of Protein Kinases

By occupying the ATP-binding site, 8-Ethyl-2-methylquinolin-4-ol would prevent the phosphorylation of downstream substrate proteins. This would effectively shut down the signaling cascade mediated by the target kinase. Given the prevalence of quinoline-based inhibitors for receptor tyrosine kinases (RTKs) and serine/threonine kinases, potential targets could include members of the EGFR, VEGFR, PDGFR, or MAPK pathways, all of which are critical drivers of cell proliferation and survival.[10][14]

Downstream Signaling Consequences

If 8-Ethyl-2-methylquinolin-4-ol inhibits a key kinase (e.g., MEK1/2 in the MAPK pathway), the expected downstream effect would be a reduction in the phosphorylation of its direct substrate (e.g., ERK1/2). This would, in turn, prevent the phosphorylation and activation of transcription factors responsible for cell growth and proliferation, ultimately leading to cell cycle arrest or apoptosis.

Caption: Proposed inhibition of the MAPK signaling pathway.

Experimental Validation Strategy

To rigorously test this hypothesis, a phased approach is recommended, moving from broad, target-agnostic screening to specific, cell-based validation.

Caption: Funnel approach for mechanism of action validation.

Phase 1: Target Agnostic Screening

The first step is to determine if the compound interacts with kinases and to identify which ones. A broad-spectrum kinase panel screen is the most efficient method.

Protocol 4.1.1: Broad-Spectrum Kinase Panel Screen (e.g., KinomeScan™)

-

Objective: To identify potential kinase targets of 8-Ethyl-2-methylquinolin-4-ol from a large, representative panel of human kinases.

-

Principle: This competitive binding assay quantifies the ability of a test compound to displace a proprietary ligand from the ATP-binding site of each kinase in the panel.

-

Methodology:

-

Outsource the screening to a commercial provider (e.g., Eurofins DiscoverX, Reaction Biology).

-

Provide a high-purity sample of 8-Ethyl-2-methylquinolin-4-ol.

-

Request screening against a panel of >400 human kinases at a fixed concentration (typically 1 µM or 10 µM).

-

Data is typically returned as '% Inhibition' or '% of Control'.

-

-

Expected Outcome: A list of kinases for which binding is significantly inhibited. "Hits" are typically defined as those showing >90% inhibition at the screening concentration.

Phase 2: In Vitro Target Validation

Once primary hits are identified, the next step is to validate these interactions and quantify the binding affinity.

Protocol 4.2.1: IC50 Determination via LanthaScreen™ Eu Kinase Binding Assay

-

Objective: To determine the potency (IC50 value) of the compound for the top kinase hits identified in Phase 1.

-

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[15][16] A europium (Eu)-labeled antibody binds to the kinase, and a fluorescent "tracer" binds to the ATP pocket. When both are bound, FRET occurs. A test compound that displaces the tracer will disrupt FRET.[17][18]

-

Methodology:

-

Obtain the required reagents: purified kinase, Eu-labeled anti-tag antibody, and the appropriate Alexa Fluor™-labeled tracer.[19]

-

Prepare a serial dilution of 8-Ethyl-2-methylquinolin-4-ol (e.g., 10 µM to 0.1 nM).

-

In a 384-well plate, combine the kinase, Eu-antibody, and the test compound dilutions.

-

Add the kinase tracer to initiate the binding reaction.

-

Incubate for 1 hour at room temperature.

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm.

-

Calculate the emission ratio and plot the dose-response curve to determine the IC50 value.

-

-

Expected Outcome: A quantitative IC50 value indicating the concentration of the compound required to inhibit 50% of tracer binding.

Protocol 4.2.2: Cellular Thermal Shift Assay (CETSA®)

-

Objective: To confirm that the compound binds to and stabilizes the target kinase in a live-cell environment.[20][21]

-

Principle: Ligand binding increases the thermal stability of a protein.[22][23] By heating intact cells to various temperatures, one can generate a "melting curve" for the target protein. A stabilizing compound will shift this curve to the right (i.e., to higher temperatures).[24]

-

Methodology:

-

Culture cells known to express the target kinase.

-

Treat cells with either vehicle control or a saturating concentration of 8-Ethyl-2-methylquinolin-4-ol for 1-2 hours.

-

Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling.

-

Lyse the cells (e.g., via freeze-thaw cycles).

-

Separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

-

Analyze the amount of soluble target protein remaining at each temperature using Western Blot or ELISA.

-

Plot the percentage of soluble protein versus temperature to generate melting curves for both vehicle and treated samples.

-

-

Expected Outcome: A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, confirming target engagement in situ.

Phase 3: Cellular Pathway Analysis

The final step is to demonstrate that target engagement translates into a functional downstream effect on the relevant signaling pathway.

Protocol 4.3.1: Western Blotting for Phosphorylated Downstream Substrates

-

Objective: To measure the effect of the compound on the phosphorylation status of a known substrate of the target kinase.

-

Principle: A kinase inhibitor should decrease the level of phosphorylation of its downstream targets. This can be detected using phospho-specific antibodies.[25]

-

Methodology:

-

Culture an appropriate cell line and serum-starve overnight to reduce basal signaling.

-

Pre-treat cells with increasing concentrations of 8-Ethyl-2-methylquinolin-4-ol for 1-2 hours.

-

Stimulate the signaling pathway with an appropriate growth factor (e.g., EGF for the EGFR pathway) for a short period (e.g., 10 minutes).

-

Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.[26]

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-ERK).

-

Probe a parallel membrane with an antibody for the total amount of the substrate protein as a loading control.[27][28]

-

Use a chemiluminescent or fluorescent secondary antibody for detection.

-

-

Expected Outcome: A dose-dependent decrease in the signal from the phospho-specific antibody, with no change in the total protein level. This demonstrates functional inhibition of the signaling pathway.

Data Interpretation and Summary

The following table summarizes the hypothetical (but expected) data from the proposed experimental workflow, assuming the primary hypothesis is correct and MEK1 is the primary target.

| Experiment | Parameter | Hypothetical Result | Interpretation |

| KinomeScan™ | % Inhibition @ 1 µM | >95% for MEK1, MEK2; <50% for other kinases | Potent and selective binding to MEK1/2. |

| LanthaScreen™ Assay | IC50 for MEK1 | 75 nM | Confirms high-affinity binding in vitro. |

| CETSA® | Thermal Shift (ΔTm) | +5.2 °C for MEK1 | Demonstrates direct target engagement in intact cells. |

| Western Blot | p-ERK/Total ERK Ratio | Dose-dependent decrease | Confirms functional inhibition of the MAPK pathway. |

Conclusion and Future Directions

This guide outlines a speculative but scientifically grounded mechanism of action for 8-Ethyl-2-methylquinolin-4-ol as a protein kinase inhibitor. The proposed experimental workflow provides a clear and robust path to test this hypothesis. If the data align with the expected outcomes, it would strongly support the compound's role as a kinase inhibitor and warrant further investigation, including cell proliferation assays, in vivo efficacy studies in relevant disease models, and detailed structure-activity relationship (SAR) studies to optimize potency and selectivity. The quinolin-4-ol scaffold remains a fertile ground for the discovery of novel therapeutics, and a systematic approach as described here is crucial for unlocking its full potential.

References

Sources

- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosolveit.de [biosolveit.de]

- 5. researchgate.net [researchgate.net]

- 6. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ijmphs.com [ijmphs.com]

- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. LanthaScreenEu激酶结合实验 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 16. assets.fishersci.com [assets.fishersci.com]

- 17. assets.fishersci.com [assets.fishersci.com]

- 18. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 19. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. CETSA [cetsa.org]

- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 23. annualreviews.org [annualreviews.org]

- 24. news-medical.net [news-medical.net]

- 25. raybiotech.com [raybiotech.com]

- 26. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 28. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

A Preliminary Technical Guide to 2-(6-Methoxy-2-naphthyl)propanoic Acid and its Derivatives: Synthesis, Biological Activity, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2-(6-methoxy-2-naphthyl)propanoic acid, a key chemical entity in the class of non-steroidal anti-inflammatory drugs (NSAIDs). We will delve into its chemical identity, addressing a common point of confusion with CAS number 63136-23-2, and focus on the well-researched properties of its racemic mixture and its renowned S-enantiomer, Naproxen. The guide will explore its mechanism of action as a cyclooxygenase (COX) inhibitor, detail established synthesis methodologies, and provide an exemplary analytical protocol for its characterization. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of anti-inflammatory therapeutics.

Introduction and Clarification of Chemical Identity

While this guide addresses preliminary research findings related to the topic of "CAS 63136-23-2," it is crucial to first clarify a significant discrepancy in the public chemical databases. Several chemical suppliers identify CAS number 63136-23-2 as 8-Ethyl-4-hydroxy-2-methylquinoline .[1][2][3][4][5] However, the broader context of research and drug development, particularly concerning anti-inflammatory agents, strongly suggests that the intended subject of this guide is a compound related to the naproxen family.

The compound 2-(6-methoxy-2-naphthyl)propionic acid is a well-studied non-steroidal anti-inflammatory drug (NSAID).[6][7][8][9][10] It exists as a racemic mixture, (+/-)-2-(6-methoxy-2-naphthyl)propionic acid (CAS 23981-80-8), and as the highly active S-enantiomer, Naproxen (CAS 22204-53-1).[6][11] Given the extensive body of research and its relevance to drug development, this guide will focus on the latter, more specifically referred to as 2-(6-methoxy-2-naphthyl)propanoic acid.

Physicochemical Properties and Data

A clear understanding of the physicochemical properties of 2-(6-methoxy-2-naphthyl)propanoic acid is fundamental for its application in research and development. The table below summarizes key data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O₃ | [11] |

| Molecular Weight | 230.26 g/mol | [11] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 152-154 °C | [11] |

| Solubility | Moderately soluble in ethanol, low solubility in water | [11] |

| Chirality | Exists as (S)-(+) and (R)-(-) enantiomers | [6] |

Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism of action for 2-(6-methoxy-2-naphthyl)propanoic acid and its derivatives is the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[11] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[11] By inhibiting COX enzymes, 2-(6-methoxy-2-naphthyl)propanoic acid effectively reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.[7][11][12][13]

Synthesis Methodologies

Several synthetic routes for 2-(6-methoxy-2-naphthyl)propanoic acid have been developed. A common approach involves the use of 2-methoxynaphthalene as a starting material. The following diagram illustrates a generalized synthetic workflow.

A frequently employed synthetic strategy begins with the Friedel-Crafts acylation of 2-methoxynaphthalene to yield 2-acetyl-6-methoxynaphthalene.[14] This intermediate can then be converted to the final propanoic acid derivative through various multi-step processes.[14] An alternative patented method describes the treatment of 6-methoxy-2-(1-propynyl)naphthalene with a thallic salt to produce an ester, which is subsequently hydrolyzed to the desired acid.[12] Another approach involves the carboxylation of a Grignard reagent derived from 1-(6-methoxy-2-naphthyl)-1-haloethane.[13] The synthesis of the precursor 6-methoxy-2-naphthaldehyde has also been explored, starting from 2-acetyl-6-methoxynaphthalene.[15]

Exemplary Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of 2-(6-methoxy-2-naphthyl)propanoic acid in research samples and pharmaceutical formulations are critical parameters. High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for this purpose.

Objective: To determine the purity of a synthesized batch of 2-(6-methoxy-2-naphthyl)propanoic acid.

Materials and Reagents:

-

2-(6-methoxy-2-naphthyl)propanoic acid reference standard

-

Synthesized 2-(6-methoxy-2-naphthyl)propanoic acid sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Phosphoric acid

-

C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

HPLC system with UV detector

Procedure:

-

Mobile Phase Preparation:

-

Prepare a solution of 0.1% phosphoric acid in water.

-

The mobile phase will be a gradient mixture of acetonitrile and 0.1% phosphoric acid in water.

-

-

Standard Solution Preparation:

-

Accurately weigh and dissolve the 2-(6-methoxy-2-naphthyl)propanoic acid reference standard in the mobile phase to a final concentration of 100 µg/mL.

-

-

Sample Solution Preparation:

-

Accurately weigh and dissolve the synthesized 2-(6-methoxy-2-naphthyl)propanoic acid sample in the mobile phase to a final concentration of 100 µg/mL.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase (4.6 mm x 250 mm, 5 µm)

-

Mobile Phase: Gradient elution with acetonitrile and 0.1% phosphoric acid in water.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detector Wavelength: 254 nm

-

Column Temperature: 30 °C

-

-

Analysis:

-

Inject the standard solution to determine the retention time of the analyte.

-

Inject the sample solution and record the chromatogram.

-

Calculate the purity of the synthesized sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

-

Conclusion

2-(6-methoxy-2-naphthyl)propanoic acid remains a cornerstone in the field of anti-inflammatory research and therapy. A thorough understanding of its chemical properties, mechanism of action, and synthetic pathways is essential for its continued study and the development of novel derivatives. The analytical methods outlined provide a framework for ensuring the quality and consistency of this compound in a research setting. It is our hope that this technical guide will serve as a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery.

References

-

Synthesis of 2-(6-methoxy-2-naphthyl)propionic acid. PrepChem.com. [Link]

- US Patent for Process for preparation of 2-(6-methoxy-2-naphthyl)propionic acid and intermediates therefor utilizing 2,6-diisopropylnaphthalene.

- US Patent for Process for preparing 2-(6-methoxy-2-naphthyl)propionic acid,and intermediate therefor.

- US Patent for Preparation of 2-(6-methoxy-2-naphthyl)propionic acid -1-propanol and propanal and intermediates therefor.

-

Cas no 62510-41-2 (4(1H)-Quinolinone, 8-ethyl-2-methyl-). LookChem. [Link]

-

Anti-inflammatory and Analgetic Properties of d-2-(6'-methoxy-2'-naphthyl)-propionic Acid (Naproxen). PubMed. [Link]

-

2-(6-Methoxy-2-naphthyl)propionic acid | C14H14O3. PubChem. [Link]

-

The new compounds are created from 2-(6-methoxy-2-naphthyl)-propionic acid (A). ResearchGate. [Link]

-

Product Search. Chemical-Suppliers. [Link]

-

BioBlocks Building Blocks. BioBlocks. [Link]

-

BioBlocks Building Blocks. BioBlocks. [Link]

-

2-(6-Methoxy-2-naphthyl)propionic acid. ChemBK. [Link]

-

CAS No.62510-41-2 | 4(1H)-Quinolinone, 8-ethyl-2-methyl-. Molbase. [Link]

-

Synthesis of 6-Methoxy-2-naphthaldehyde. China/Asia On Demand (CAOD) - Oriprobe. [Link]

Sources

- 1. 62510-41-2(4(1H)-Quinolinone, 8-ethyl-2-methyl-) | Kuujia.com [kuujia.com]

- 2. Bis(8-hydroxy-2-methylquinoline) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Chemical-Suppliers | Product Search [chemical-suppliers.eu]

- 4. BioBlocks Building Blocks [buildingblocks.bioblocks.com]

- 5. BioBlocks Building Blocks [buildingblocks.bioblocks.com]

- 6. chemimpex.com [chemimpex.com]

- 7. (+/-)-2-(6-METHOXY-2-NAPHTHYL)PROPIONIC ACID | 23981-80-8 [chemicalbook.com]

- 8. Anti-inflammatory and analgetic properties of d-2-(6'-methoxy-2'-naphthyl)-propionic acid (naproxen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-(6-Methoxy-2-naphthyl)propionic acid | C14H14O3 | CID 1302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. US3803245A - Process for preparing 2-(6-methoxy-2-naphthyl)propionic acid,and intermediate therefor - Google Patents [patents.google.com]

- 13. US3651106A - Preparation of 2-(6-methoxy-2-naphthyl)propionic acid -1-propanol and propanal and intermediates therefor - Google Patents [patents.google.com]

- 14. US5286902A - Process for preparation of 2-(6-methoxy-2-naphthyl)propionic acid and intermediates therefor utilizing 2,6-diisopropylnaphthalene - Google Patents [patents.google.com]

- 15. caod.oriprobe.com [caod.oriprobe.com]

Spectroscopic Characterization of 8-Ethyl-2-methylquinolin-4-ol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 8-Ethyl-2-methylquinolin-4-ol, a substituted quinoline of interest to researchers in medicinal chemistry and materials science. This document is designed to serve as a comprehensive resource for scientists and drug development professionals, offering not just raw data, but a detailed interpretation grounded in established spectroscopic principles. The methodologies and interpretations presented herein are designed to be self-validating, providing a robust framework for the characterization of this and similar heterocyclic compounds.

Introduction to 8-Ethyl-2-methylquinolin-4-ol

Quinoline and its derivatives are a cornerstone in the development of therapeutic agents and functional materials, owing to their versatile biological activities and unique photophysical properties.[1][2] The specific substitution pattern of 8-Ethyl-2-methylquinolin-4-ol, featuring an alkyl group on the carbocyclic ring and a methyl and hydroxyl group on the heterocyclic ring, presents a unique electronic and steric environment. Accurate structural elucidation through spectroscopic methods is paramount for understanding its structure-activity relationships (SAR) and for quality control in synthetic processes.[3]

This guide will systematically dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this molecule.

Caption: Molecular Structure of 8-Ethyl-2-methylquinolin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules.[3] For 8-Ethyl-2-methylquinolin-4-ol, both ¹H and ¹³C NMR provide critical information about the electronic environment and connectivity of the molecule. The presence of the electron-donating hydroxyl group and the alkyl substituents will influence the chemical shifts of the aromatic protons and carbons.[4]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is due to the potential for better solubility of the quinolinol and to observe the exchangeable proton of the hydroxyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.5 | br s | 1H | OH | The phenolic proton is expected to be broad and significantly downfield due to hydrogen bonding and its acidic nature. |

| ~7.8-7.9 | d | 1H | H-5 | The peri-effect of the ethyl group at C8 may cause some deshielding of H-5. |

| ~7.5-7.6 | t | 1H | H-6 | Expected to be a triplet due to coupling with H-5 and H-7. |

| ~7.3-7.4 | d | 1H | H-7 | Coupled with H-6. |

| ~6.1 | s | 1H | H-3 | The proton at C3 is a singlet and is expected to be upfield due to the influence of the adjacent hydroxyl group. |

| ~2.9 | q | 2H | -CH₂- (Ethyl) | Quartet due to coupling with the methyl protons of the ethyl group. |

| ~2.4 | s | 3H | -CH₃ (at C2) | A singlet in the typical region for a methyl group on an aromatic ring. |

| ~1.3 | t | 3H | -CH₃ (Ethyl) | Triplet due to coupling with the methylene protons. |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

The chemical shifts in the ¹³C NMR spectrum are also influenced by the substituents.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~178 | C4 | The carbon bearing the hydroxyl group is significantly deshielded. |

| ~152 | C2 | The carbon adjacent to the nitrogen and bearing the methyl group. |

| ~148 | C8a | A quaternary carbon adjacent to the nitrogen. |

| ~139 | C8 | The carbon bearing the ethyl group. |

| ~125 | C6 | Aromatic CH. |

| ~124 | C5 | Aromatic CH. |

| ~123 | C4a | Quaternary carbon. |

| ~118 | C7 | Aromatic CH. |

| ~100 | C3 | Shielded by the adjacent hydroxyl group. |

| ~25 | -CH₂- (Ethyl) | Aliphatic carbon. |

| ~18 | -CH₃ (at C2) | Aliphatic carbon. |

| ~15 | -CH₃ (Ethyl) | Aliphatic carbon. |

Experimental Protocol for NMR Data Acquisition